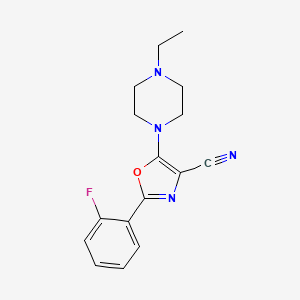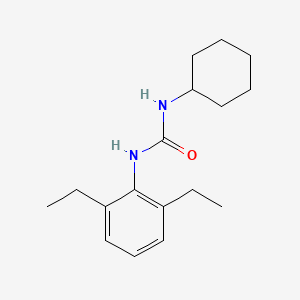
4-tert-butyl-N-(2-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-methylbenzyl)benzamide, also known as TBB, is a chemical compound that has been widely studied for its potential as a tool compound for biological research. TBB is a member of the benzamide family and has a molecular weight of 305.42 g/mol.
作用機序
4-tert-butyl-N-(2-methylbenzyl)benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to be a selective inhibitor of CK2, with little or no effect on other kinases.
Biochemical and Physiological Effects:
The inhibition of CK2 by 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to induce apoptosis and inhibit cell growth. In inflammation, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to protect neurons from oxidative stress and promote neuronal survival.
実験室実験の利点と制限
One of the advantages of using 4-tert-butyl-N-(2-methylbenzyl)benzamide as a tool compound is its high selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without the interference of other kinases. Another advantage is the availability of 4-tert-butyl-N-(2-methylbenzyl)benzamide for large-scale production, making it readily accessible for use in biological research. However, one limitation of using 4-tert-butyl-N-(2-methylbenzyl)benzamide is its potential for off-target effects. While 4-tert-butyl-N-(2-methylbenzyl)benzamide has been shown to be selective for CK2, it is important to consider the possibility of unintended effects on other cellular processes.
将来の方向性
There are many future directions for research on 4-tert-butyl-N-(2-methylbenzyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 4-tert-butyl-N-(2-methylbenzyl)benzamide as a tool compound in drug discovery and development is an area of active research. Overall, 4-tert-butyl-N-(2-methylbenzyl)benzamide has the potential to be a valuable tool compound for the study of CK2 and its role in various cellular processes and diseases.
合成法
The synthesis of 4-tert-butyl-N-(2-methylbenzyl)benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 4-tert-butyl-N-(2-methylbenzyl)benzamide as a white solid with a high purity. The synthesis method has been optimized for large-scale production of 4-tert-butyl-N-(2-methylbenzyl)benzamide, making it readily available for use in biological research.
科学的研究の応用
4-tert-butyl-N-(2-methylbenzyl)benzamide has been extensively studied for its potential as a tool compound for biological research. It has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in many cellular processes including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(2-methylbenzyl)benzamide has been used as a research tool to study the role of CK2 in various cellular processes, including cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-7-5-6-8-16(14)13-20-18(21)15-9-11-17(12-10-15)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCDOJDZDLYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methylbenzyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[methyl(phenyl)amino]carbonyl}oxy)phenyl benzoate](/img/structure/B5719821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)

![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)